4-(3,5-Dichlorobenzoyl)quinoline

Übersicht

Beschreibung

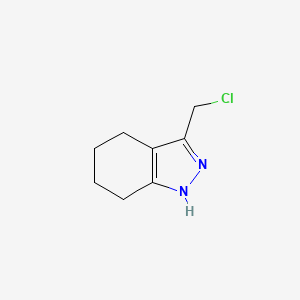

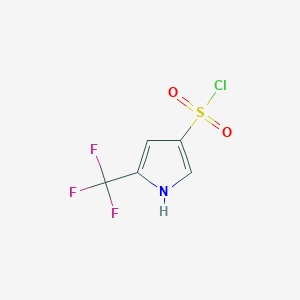

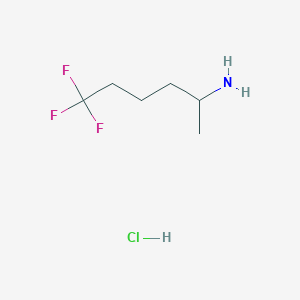

4-(3,5-Dichlorobenzoyl)quinoline, also known as DCBQ, is a quinoline-based compound. It has a molecular formula of C16H9Cl2NO and a molecular weight of 302.15 . It has been widely studied for its applications in various fields of research and industry.

Molecular Structure Analysis

The molecular structure of 4-(3,5-Dichlorobenzoyl)quinoline consists of a quinoline core with a 3,5-dichlorobenzoyl group attached . The exact structural details such as bond lengths and angles would require more specific studies or computational modeling.Wissenschaftliche Forschungsanwendungen

Photovoltaic Properties :

- Quinoline derivatives, including 4-(3,5-Dichlorobenzoyl)quinoline, have been studied for their photovoltaic properties. These compounds are used in organic-inorganic photodiode fabrication, showing potential in energy conversion technologies. The photovoltaic properties of these derivatives are influenced by various substituent groups, indicating their adaptability in device fabrication (Zeyada, El-Nahass, & El-Shabaan, 2016).

Synthesis and Structural Studies :

- Research has been conducted on the regioselective nucleophilic substitution reactions of quinoline derivatives. These studies are important for the development of new compounds with potential biological activities, suggesting the versatility of quinoline derivatives in various chemical transformations (Ismail & Abass, 2001).

Biological and Pharmacological Activities :

- Certain quinoline derivatives, including those similar to 4-(3,5-Dichlorobenzoyl)quinoline, have shown significant anti-inflammatory activities. This highlights the potential of these compounds in medicinal chemistry for the development of new therapeutic agents (Hegab et al., 2007).

Optical and Electronic Properties :

- The structural and optical properties of quinoline derivatives are of interest in material science. Studies on these compounds, including their thin film forms, provide insights into their potential applications in electronics and photonics (Zeyada, El-Nahass, & El-Shabaan, 2016).

Chemical Synthesis and Reactions :

- Quinoline derivatives are used in various synthetic pathways, demonstrating their role as key intermediates in the synthesis of complex molecules. Their reactivity and the resulting products are crucial for the design of compounds with desired properties and activities (Zhou et al., 2015).

Drug Discovery and Development :

- Quinoline is a privileged scaffold in drug discovery, particularly in cancer therapeutics. Its derivatives, including 4-(3,5-Dichlorobenzoyl)quinoline, are examined for their anticancer activities and mechanisms of action. This highlights the significant role of quinoline compounds in the development of new pharmaceuticals (Solomon & Lee, 2011).

Eigenschaften

IUPAC Name |

(3,5-dichlorophenyl)-quinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2NO/c17-11-7-10(8-12(18)9-11)16(20)14-5-6-19-15-4-2-1-3-13(14)15/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHJNHDVFCODJFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC(=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,5-Dichlorobenzoyl)quinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

(prop-2-en-1-yl)amine dihydrochloride](/img/structure/B1433523.png)

![4-Methyl-2-{3-[(methylamino)methyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B1433525.png)

![5-methyl-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1433536.png)

![[3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1433537.png)

![[1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1433538.png)